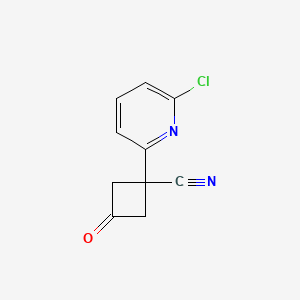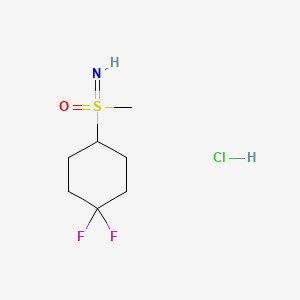
methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H15N3O3 It is known for its unique structure, which includes an imidazole ring and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Oxane Ring: The oxane ring is introduced by reacting the imidazole derivative with tetrahydropyran.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the esterified product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxane ring may interact with biological membranes, affecting cell permeability and signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-aminooxan-4-yl)acetate: This compound has a similar structure but lacks the imidazole ring.
Methyl 2-[(4-aminooxan-4-yl)formamido]-3-methylpentanoate: This compound contains an additional formamido group and a different carbon chain.
Uniqueness: Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is unique due to the presence of both the imidazole and oxane rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H17Cl2N3O3 |
|---|---|
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
methyl 2-(4-aminooxan-4-yl)-1H-imidazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O3.2ClH/c1-15-8(14)7-6-12-9(13-7)10(11)2-4-16-5-3-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H |
Clé InChI |
AKJSJJGGFMBMCG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N1)C2(CCOCC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]hexanamide](/img/structure/B15317524.png)
![ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317529.png)
![1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)



![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)




![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
